molecular formula C16H17FN2O2 B4892817 2-(4-FLUOROPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE

2-(4-FLUOROPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE

Cat. No.: B4892817
M. Wt: 288.32 g/mol
InChI Key: DABDUULHSDELKX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-[(pyridin-3-yl)methyl]butanamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group and a pyridinylmethyl group attached to a butanamide backbone. Its unique structure makes it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-N-[(pyridin-3-yl)methyl]butanamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate halogenated butanamide under basic conditions to form the fluorophenoxy intermediate.

    Coupling with Pyridinylmethyl Group: The intermediate is then coupled with a pyridin-3-ylmethyl halide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-N-[(pyridin-3-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Fluorophenoxy)-N-[(pyridin-3-yl)methyl]butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its properties are explored for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-N-[(pyridin-3-yl)methyl]butanamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the pyridinylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-[(pyridin-3-yl)methyl]butanamide
  • 2-(4-Bromophenoxy)-N-[(pyridin-3-yl)methyl]butanamide
  • 2-(4-Methylphenoxy)-N-[(pyridin-3-yl)methyl]butanamide

Uniqueness

2-(4-Fluorophenoxy)-N-[(pyridin-3-yl)methyl]butanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-2-15(21-14-7-5-13(17)6-8-14)16(20)19-11-12-4-3-9-18-10-12/h3-10,15H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABDUULHSDELKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CN=CC=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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